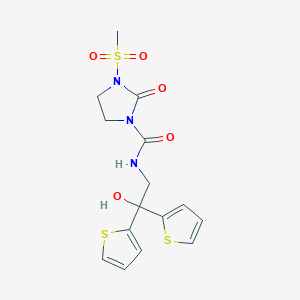
Benzyl N-amino-N-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is a carbamate derivative known for its potential therapeutic and industrial applications. It is a white powder with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is soluble in water and 1% acetic acid, making it versatile for various applications .
Mécanisme D'action
The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.
As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .
Analyse Biochimique
Biochemical Properties
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is known to play a role in the synthesis of peptides . It is a type of carbamate, which are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates are easily installed on nitrogen .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines . It can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, and carbamates are easily installed on nitrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-amino-N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with ethanolamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzyl chloroformate and ethanolamine.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: Benzyl chloroformate is added dropwise to a solution of ethanolamine in dichloromethane, followed by stirring for several hours.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-amino-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl carbamates with higher oxidation states.
Reduction: Formation of benzyl amines or benzyl alcohols.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Benzyl N-amino-N-(2-hydroxyethyl)carbamate has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with a tert-butoxycarbonyl protecting group.
2-(Z-Amino)ethanol: Another carbamate derivative with similar reactivity.
Uniqueness
Benzyl N-amino-N-(2-hydroxyethyl)carbamate is unique due to its specific benzyl group, which provides distinct reactivity and stability compared to other carbamate derivatives. This uniqueness makes it valuable in various synthetic and industrial applications .
Propriétés
IUPAC Name |
benzyl N-amino-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXHRHBMUPVGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B2397800.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)

![TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE](/img/structure/B2397814.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)

